molecular formula C8H13N5OS2 B589096 Famotidine-13C,d4 Amide Impurity CAS No. 1327321-45-8

Famotidine-13C,d4 Amide Impurity

Cat. No. B589096
CAS RN: 1327321-45-8
M. Wt: 264.363
InChI Key: BLXXXPVCYVHTQA-VKKAIXRESA-N
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Description

Famotidine-13C,d4 Amide Impurity is the labelled analogue of Famotidine Impurity D, which is an impurity of Famotidine . It is an intermediate in the production of Mitoxantrone .


Synthesis Analysis

The synthesis of Famotidine-13C,d4 Amide Impurity involves complex chemical reactions . The exact process of synthesis is not available in the retrieved data.


Molecular Structure Analysis

The molecular formula of Famotidine-13C,d4 Amide Impurity is C8H13N5OS2 . The IUPAC name is 2,2,3,3-tetradeuterio-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl](1 13 C)propanamide . The molecular weight is 264.4 g/mol .


Chemical Reactions Analysis

The chemical reactions involving Famotidine-13C,d4 Amide Impurity are complex and involve multiple steps . The exact details of these reactions are not available in the retrieved data.


Physical And Chemical Properties Analysis

Famotidine-13C,d4 Amide Impurity has a molecular weight of 264.4 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 6 . The Exact Mass and Monoisotopic Mass are 264.08461422 g/mol .

Mechanism of Action

The mechanism of action of Famotidine-13C,d4 Amide Impurity is likely similar to that of Famotidine, which is a competitive histamine-2 (H2) receptor antagonist that works to inhibit gastric acid secretion .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Famotidine-13C,d4 Amide Impurity can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently reacted to form the final product.", "Starting Materials": [ "Famotidine-13C,d4", "Ammonium hydroxide", "13C-labeled formaldehyde", "Deuterated acetic acid", "Deuterated chloroform", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate" ], "Reaction": [ "Step 1: Famotidine-13C,d4 is reacted with ammonium hydroxide to form the corresponding amide intermediate.", "Step 2: The amide intermediate is then reacted with 13C-labeled formaldehyde and deuterated acetic acid in the presence of sodium hydroxide to form a Schiff base intermediate.", "Step 3: The Schiff base intermediate is then reduced with deuterated chloroform and sodium hydroxide to form the final product, Famotidine-13C,d4 Amide Impurity.", "Step 4: The product is purified using standard techniques such as column chromatography and recrystallization from ethyl acetate." ] }

CAS RN

1327321-45-8

Product Name

Famotidine-13C,d4 Amide Impurity

Molecular Formula

C8H13N5OS2

Molecular Weight

264.363

IUPAC Name

2,2,3,3-tetradeuterio-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanamide

InChI

InChI=1S/C8H13N5OS2/c9-6(14)1-2-15-3-5-4-16-8(12-5)13-7(10)11/h4H,1-3H2,(H2,9,14)(H4,10,11,12,13)/i1D2,2D2,6+1

InChI Key

BLXXXPVCYVHTQA-VKKAIXRESA-N

SMILES

C1=C(N=C(S1)N=C(N)N)CSCCC(=O)N

synonyms

3-[[[2-[(Aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]propanamide-13C,d4

Origin of Product

United States

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